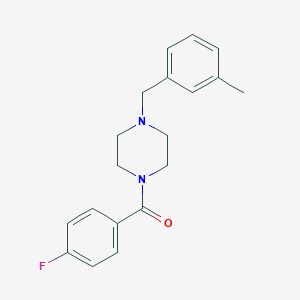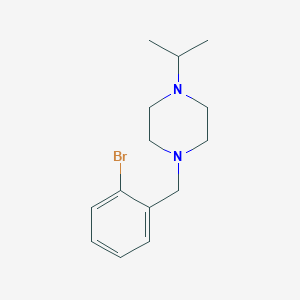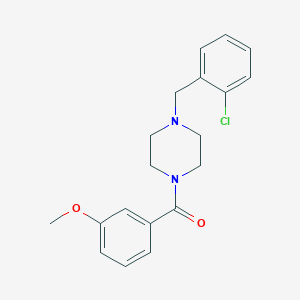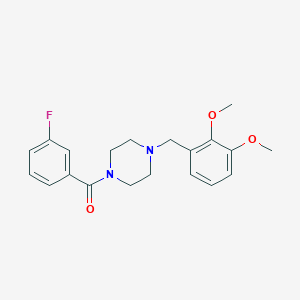![molecular formula C17H21NO2 B444917 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine CAS No. 423737-88-6](/img/structure/B444917.png)
1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine, also known as O-4310, is a synthetic compound that belongs to the family of phenoxyphenylalkylamines. It was first synthesized in the 1970s by a team of researchers led by Richard B. Silverman at Northwestern University. O-4310 has been studied extensively for its potential use as a pharmaceutical drug due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine acts as a selective antagonist of the sigma-1 receptor, a protein that is found in various tissues throughout the body, including the brain. The sigma-1 receptor has been implicated in a variety of physiological processes, including pain perception, mood regulation, and cellular stress response. By blocking the sigma-1 receptor, 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine is thought to modulate these processes, leading to its observed pharmacological effects.
Biochemical and Physiological Effects
1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce pain sensitivity in various pain models, including thermal and mechanical stimuli. Additionally, 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine has been shown to enhance the activity of certain neurotransmitter systems, including the dopamine and serotonin systems, which are involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine in laboratory experiments is its selectivity for the sigma-1 receptor. This allows researchers to study the function of this receptor in isolation, without interference from other receptor systems. However, one limitation of using 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine is its relatively low potency, which can make it difficult to achieve consistent and robust effects in some experimental paradigms.
Orientations Futures
There are several potential future directions for research on 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine. One area of interest is its potential use in the treatment of chronic pain, which is a major public health problem worldwide. Additionally, further studies are needed to fully understand the mechanism of action of 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine and its effects on various physiological processes. Finally, there is potential for the development of more potent and selective sigma-1 receptor antagonists based on the structure of 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine.
Méthodes De Synthèse
1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine can be synthesized using a multistep reaction sequence starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including lithium aluminum hydride, sodium hydride, and palladium on carbon. The yield of the synthesis is typically around 30-40%, and the final product is obtained as a white crystalline solid.
Applications De Recherche Scientifique
1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine has been studied for its potential use in the treatment of various medical conditions, including pain, depression, and anxiety. It has been shown to have analgesic and antidepressant effects in animal models, and it has also been found to have anxiolytic properties. Additionally, 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine has been investigated for its potential use as a tool for studying the function of certain neurotransmitter systems in the brain.
Propriétés
IUPAC Name |
1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-14(13-19-2)18-12-15-7-6-10-17(11-15)20-16-8-4-3-5-9-16/h3-11,14,18H,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLVOSIUWRAEJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386999 |
Source


|
| Record name | 1-Methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine | |
CAS RN |
423737-88-6 |
Source


|
| Record name | 1-Methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,5-Dimethoxy-phenyl)-[4-(3,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B444834.png)

![1-(2-Bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B444836.png)

![1-(3,5-Bis{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzoyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B444843.png)


![1-(3,4-Dimethoxybenzoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B444846.png)

![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B444850.png)
![4-{[4-(2,4-Dimethylbenzyl)-1-piperazinyl]carbonyl}phenyl methyl ether](/img/structure/B444851.png)


